(3-Methyl-4-(piperidin-4-yl)phenyl)boronic acid
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Overview
Description
(3-Methyl-4-(piperidin-4-yl)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a methyl group and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methyl-4-(piperidin-4-yl)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction employs a palladium catalyst and a boronic acid derivative to couple with an aryl halide. The general reaction conditions include the use of a base (such as potassium carbonate) and a solvent (such as toluene or ethanol) under mild temperatures .
Industrial Production Methods: Industrial production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions: (3-Methyl-4-(piperidin-4-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents like toluene.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Alcohols or hydrocarbons.
Substitution: Biaryl compounds.
Scientific Research Applications
(3-Methyl-4-(piperidin-4-yl)phenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (3-Methyl-4-(piperidin-4-yl)phenyl)boronic acid primarily involves its ability to participate in Suzuki-Miyaura coupling reactions. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form a new carbon-carbon bond. This process is facilitated by the presence of a base, which helps to activate the boronic acid group .
Comparison with Similar Compounds
Phenylboronic acid: A simpler boronic acid derivative with a phenyl group.
4-Piperidinylphenylboronic acid: A similar compound with a piperidine ring attached to the phenyl ring.
Uniqueness: This structural complexity allows for more diverse chemical transformations and applications compared to simpler boronic acids .
Properties
Molecular Formula |
C12H18BNO2 |
---|---|
Molecular Weight |
219.09 g/mol |
IUPAC Name |
(3-methyl-4-piperidin-4-ylphenyl)boronic acid |
InChI |
InChI=1S/C12H18BNO2/c1-9-8-11(13(15)16)2-3-12(9)10-4-6-14-7-5-10/h2-3,8,10,14-16H,4-7H2,1H3 |
InChI Key |
OTEHNTHCYXUHME-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)C2CCNCC2)C)(O)O |
Origin of Product |
United States |
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